molecular formula C19H16ClN3O3 B2868347 Cloniprazepam CAS No. 1998158-84-1

Cloniprazepam

Cat. No.: B2868347
CAS No.: 1998158-84-1
M. Wt: 369.8 g/mol
InChI Key: CCSYKGYLSFXNTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cloniprazepam, also known as Kloniprazepam, is a benzodiazepine derivative . Its primary target is the gamma-aminobutyric acid (GABA) receptors found in neuron synapses . GABA is considered the principal inhibitory neurotransmitter in the human body .

Mode of Action

The mechanism of action of this compound appears to involve the enhancement of GABA receptor responses . When GABA binds to GABA(a) receptors, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This action results in the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Biochemical Pathways

This compound is a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound and ketothis compound with a ketone group formed where the 3-hydroxy group was . These metabolites are part of the metabolic pathway of this compound .

Pharmacokinetics

This compound is rapidly absorbed with a bioavailability of >80% . Its volume of distribution is 1.5–4.4 L/kg, and plasma protein binding is 86% . The pharmacokinetic properties of this compound are common among benzodiazepines and include anticonvulsive, sedative, muscle relaxing, and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA receptor responses . This enhancement leads to the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Organisms must adapt themselves to these changes if they are to survive and reproduce . A specific aspect of the adaptation is the mechanism by which organisms try to maintain homeostasis in respect to the chemical environment

Preparation Methods

The synthesis of cloniprazepam involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

    Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring.

    Introduction of substituents: The 2-chlorophenyl and 7-nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound are similar to those used for other benzodiazepines, involving large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSYKGYLSFXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893511
Record name Cloniprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998158-84-1
Record name Cloniprazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloniprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONIPRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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